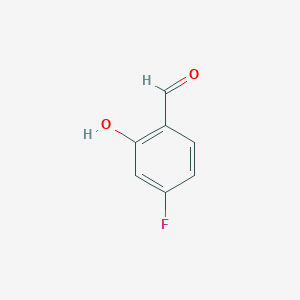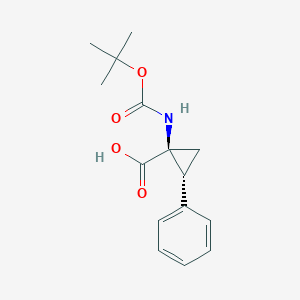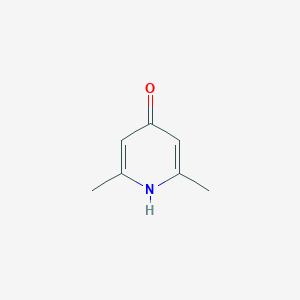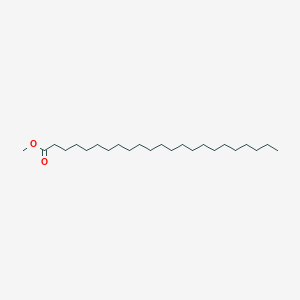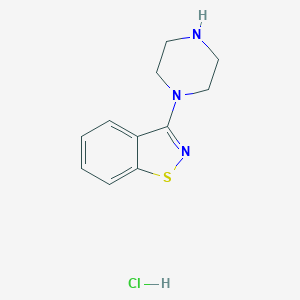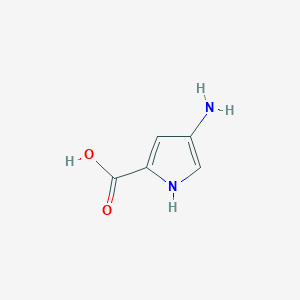
4-Amino-1H-pyrrole-2-carboxylic acid
Overview
Description
4-Amino-1H-pyrrole-2-carboxylic acid is a chemical compound with the CAS Number: 155815-95-5 . It has a molecular weight of 126.11 . It is a building block for the synthesis of pyrrole-imidazole polyamides .
Molecular Structure Analysis
The InChI code for 4-Amino-1H-pyrrole-2-carboxylic acid is1S/C5H6N2O2/c6-3-1-4 (5 (8)9)7-2-3/h1-2,7H,6H2, (H,8,9) . This indicates the presence of a pyrrole ring with an amino group at the 4-position and a carboxylic acid group at the 2-position. Chemical Reactions Analysis
While specific chemical reactions involving 4-Amino-1H-pyrrole-2-carboxylic acid are not detailed in the literature, pyrrole compounds are known to undergo a variety of reactions. For instance, N-substituted pyrroles can be synthesized via olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization .Physical And Chemical Properties Analysis
4-Amino-1H-pyrrole-2-carboxylic acid is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . It is air sensitive and heat sensitive .Scientific Research Applications
Sustainable Chemistry
4-Amino-1H-pyrrole-2-carboxylic acid: (PCA) is being explored as a sustainable chemical derived from renewable feedstocks. Researchers have developed methods to synthesize PCA from cellulose and chitin-based feedstocks, which are by-products in various manufacturing processes . This approach aligns with the shift towards using bio-renewable resources to reduce the carbon intensity of chemical industries.
Pharmaceutical Intermediates
PCA serves as a platform intermediate and building block for high-value products, including the amino acid proline and bioactive marine natural products . Its derivatives are central to the structure of successful drugs like Atorvastatin and Sunitinib, which are used to treat high cholesterol and cancer, respectively .
Bioactive Compound Synthesis
The structurally related derivatives of PCA, such as pyrrolin-4-ones, exhibit bioactive properties with potential antimalarial and HIV-1 protease inhibitory activities . These activities make PCA derivatives valuable for the development of new therapeutic agents.
Material Science
PCA and its derivatives can be used as building blocks for the synthesis of pyrrole-imidazole polyamides . These polyamides can be designed to bind specific DNA sequences, offering a way to modulate gene expression, which has implications in gene therapy and biotechnology.
Chemical Synthesis
In the field of synthetic chemistry, PCA is employed in the synthesis of various compounds, including cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones . These compounds have diverse applications ranging from medical treatments to material properties enhancement.
Safety and Hazards
The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Pyrrole derivatives have been isolated from many natural sources and have various biological functions . They are often used in the synthesis of other compounds, such as pyrrole-imidazole polyamides, which can bind to specific DNA sequences and modulate gene expression . This suggests potential future directions in the exploration of their biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Pyrrole derivatives have been known to interact with various biological targets, including dna gyrase, a prominent and vital target in discovering new antibacterial drugs .
Mode of Action
Pyrrole derivatives have been reported to interact with their targets through various mechanisms, such as binding to the active site, leading to inhibition or modulation of the target’s activity .
Result of Action
Pyrrole derivatives have been reported to exhibit a range of biological activities, including antibacterial effects .
properties
IUPAC Name |
4-amino-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTHSBLGVMYQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620140 | |
| Record name | 4-Amino-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1H-pyrrole-2-carboxylic acid | |
CAS RN |
155815-95-5 | |
| Record name | 4-Amino-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthetic method described in the paper for 4-amino-1H-pyrrole-2-carboxylic acid derivatives?
A1: The paper presents a novel synthetic route for 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters, valuable precursors to 4-amino-1H-pyrrole-2-carboxylic acid. The method utilizes readily available starting materials like N-PhF-4-oxoproline benzyl esters and various amines. [] This approach offers several advantages, including good yields (61-84%), mild reaction conditions, and the use of a catalytic amount of p-toluenesulfonic acid (TsOH). The synthesis is also versatile, allowing for the incorporation of diverse substituents on the pyrrole ring, which is crucial for exploring structure-activity relationships in drug discovery. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


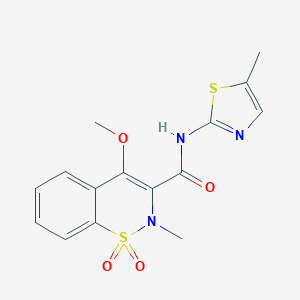
![(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B130099.png)
![7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione](/img/structure/B130100.png)
![N-[p-(Acetylmercuric)phenyl]maleimide](/img/structure/B130106.png)
![(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B130114.png)
